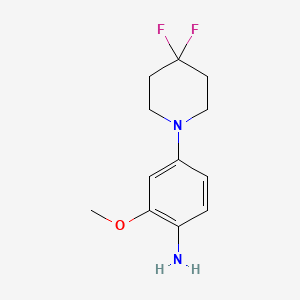

4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline

Descripción

Propiedades

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O/c1-17-11-8-9(2-3-10(11)15)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQGAIFHPLQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725802 | |

| Record name | 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233184-63-8 | |

| Record name | 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Nitration and Hydrolysis Pathway

This approach involves the nitration of a methoxy-substituted aniline derivative, followed by hydrolysis to introduce the amino group at the desired position on the aromatic ring. The process is optimized using continuous flow reactors to improve yield, safety, and scalability.

Step 1: Acetylation of 4-Methoxyaniline

4-Methoxyaniline is reacted with acetic anhydride in a continuous flow reactor at controlled temperatures (~25°C to 80°C), producing 4-methoxyacetanilide. The reaction parameters, such as flow rate and residence time, are optimized for high conversion and purity.

Step 2: Nitration of 4-Methoxyacetanilide

The nitration employs a mixed acid system (e.g., nitric acid and sulfuric acid) in a continuous flow setup, with reaction times ranging from 30 seconds to 10 minutes depending on temperature (25°C to 80°C). The flow rates are adjusted (e.g., 35 mL/min to 700 mL/min) to control nitration regioselectivity, favoring the para position relative to the methoxy group.

Step 3: Hydrolysis to 4-Methoxy-2-nitroaniline

The nitrated intermediate undergoes hydrolysis at elevated temperatures (~40°C to 80°C) with controlled flow rates (e.g., 65 mL/min to 1.2 L/min). Post-reaction, the mixture is cooled, filtered, and purified via recrystallization, yielding high-purity 4-methoxy-2-nitroaniline with yields around 85-87%.

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Acetylation | 4-Methoxyaniline + acetic anhydride | - | Continuous flow, high purity |

| Nitration | Nitric acid + sulfuric acid, 25–80°C | ~86% | Controlled flow rate, regioselectivity optimized |

| Hydrolysis | Water or alcohols, 40–80°C | ~85-87% | Purification via recrystallization |

Synthesis Using Continuous Flow Nitration

Recent innovations utilize continuous flow reactors for nitration, significantly enhancing safety and yield. This method involves precise control over reaction parameters, minimizing side reactions and improving regioselectivity.

- Use of flow rates such as 35 mL/min for nitration and 65 mL/min for hydrolysis.

- Reaction temperatures maintained at 25°C to 80°C.

- Overall yields reaching up to 87% with high purity (>99%).

- Continuous flow nitration reduces the formation of by-products and allows rapid scale-up.

- The process is environmentally friendlier due to minimized waste and controlled reagent addition.

Synthesis of the Difluoropiperidine Intermediate

The core heterocyclic component, 4,4-difluoropiperidine, is synthesized via a multistep process involving:

- Reflux of 4,4-difluoropiperidine hydrochloride with sodium dicyanamide in cyclohexanol at 130°C for 2 hours, yielding a key intermediate.

- Subsequent reaction with aromatic amines (e.g., 4-trifluoromethoxyaniline) in the presence of hydrochloric acid under reflux conditions yields the target compound.

- The yield of the intermediate is approximately 75% after purification.

- The final coupling step yields the target compound with overall yields around 70-80%, depending on reaction conditions.

Note: The use of cyclohexanol as solvent and reflux conditions are critical for controlling the reaction pathway and product purity.

Summary of Key Preparation Methods

| Method | Approach | Advantages | Limitations |

|---|---|---|---|

| Nitration & Hydrolysis | Aromatic substitution via nitration, followed by hydrolysis | High yields, scalable, precise control | Requires careful temperature management |

| Continuous Flow Nitration | Flow reactor-based nitration | Safer, environmentally friendly, high selectivity | Equipment investment |

| Difluoropiperidine Synthesis | Reflux of hydrochloride salts with sodium dicyanamide | Efficient heterocycle formation | Multi-step, sensitive to reaction conditions |

Análisis De Reacciones Químicas

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding quinones or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it suitable for drug development.

Potential Therapeutic Uses

- Cancer Treatment : Research indicates that 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline may inhibit specific enzymatic pathways involved in cancer progression. Compounds with similar structures have shown promise in inhibiting methyltransferases that play roles in epigenetic modulation.

- Antiviral Properties : Preliminary studies suggest efficacy against viral infections, including Hepatitis C. The compound's ability to inhibit protein interactions and enzymatic functions may contribute to its antiviral potential .

Biological Studies

In biological research, this compound can act as a probe or ligand in assays designed to study receptor-ligand interactions. Its application extends to:

- Binding Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to evaluate its binding affinity to various biological targets.

- Mechanism of Action : The compound's mechanism is largely dependent on the specific application, often involving modulation of receptor or enzyme activity.

Materials Science

In materials science, this compound can be used to develop advanced materials with tailored electronic or optical properties. Its unique functional groups enhance its utility in creating innovative materials for various applications.

Industrial Applications

The compound is also relevant in the synthesis of agrochemicals and other industrial chemicals. Its chemical reactivity allows for the formation of various derivatives through electrophilic aromatic substitution and nucleophilic reactions.

Case Study 1: Antiviral Activity

In a study focused on the antiviral properties of similar compounds, this compound exhibited significant inhibitory effects on Dengue virus infection in primary human monocyte-derived dendritic cells (MDDCs). This suggests its potential as a therapeutic candidate against viral infections .

Case Study 2: Cancer Research

A pharmacological investigation into compounds with structural similarities revealed that this compound could effectively inhibit pathways critical for tumor growth. In vitro assays demonstrated its capability to modulate target proteins involved in cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

4-(3-(4,4-Difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (Compound 12b)

Structure : The target compound is incorporated into a larger isothiazolo[4,3-b]pyridine scaffold in this analog, which acts as a cyclin G-associated kinase (GAK) and adaptor-associated kinase 1 (AAK1) inhibitor .

Synthesis : Synthesized via Suzuki-Miyaura coupling with a moderate yield (54%), purified via silica gel chromatography .

Spectroscopic Data :

Comparison with Target Compound :

- The isothiazolo-pyridine core in 12b enhances kinase binding affinity compared to the standalone aromatic amine structure of 4-(4,4-difluoropiperidin-1-yl)-2-methoxyaniline.

4-(4-Amino-3-methoxyphenyl)-2-methoxyaniline

Structure: This metabolite lacks the difluoropiperidine group, instead featuring a 4-amino-3-methoxyphenyl substituent. Detection: Identified in blood samples, suggesting it may arise from metabolic degradation of related compounds . Functional Impact:

- The absence of fluorine reduces lipophilicity and metabolic stability compared to the difluoropiperidine-containing analog.

- The additional methoxy group may increase polarity, altering distribution and excretion profiles .

Tabulated Comparison of Key Properties

Critical Research Findings

- Role of Fluorine: The 4,4-difluoropiperidine group in this compound and its derivatives enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs .

- Structural Complexity vs. Activity: Compound 12b’s isothiazolo-pyridine core confers nanomolar-level kinase inhibition, whereas the simpler structure of this compound lacks direct therapeutic activity, serving primarily as a synthetic precursor .

- Metabolic Fate: Metabolites like 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline highlight the importance of functional group modifications in detoxification pathways, which may limit the bioavailability of parent compounds .

Actividad Biológica

4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

The compound primarily acts as an inhibitor of specific protein lysine methyltransferases (PKMTs), notably G9a-like protein (GLP) and G9a. These enzymes are involved in the methylation of histones and non-histone proteins, influencing gene expression and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these enzymes is implicated in various diseases, including cancer.

Key Findings:

- Inhibition Potency : The compound exhibits significant inhibitory activity against GLP with an IC50 value of approximately 31 nM, indicating its potential as a therapeutic agent in cancer treatment .

- Selectivity : Compared to other compounds, this compound shows over 30-fold selectivity for GLP over G9a, suggesting a targeted approach in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Difluoropiperidine group | Enhances selectivity and potency against GLP |

| Methoxy group | Contributes to binding affinity within the active site |

| Aniline core | Essential for interaction with target enzymes |

Research indicates that modifications to these structural features can significantly alter the compound's potency and selectivity .

Biological Studies

Several studies have explored the biological effects of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines through apoptosis induction. The mechanism involves downregulation of oncogenic pathways mediated by GLP inhibition .

- Animal Models : Preclinical trials using mouse models have shown promising results in tumor growth inhibition when treated with this compound. The treatment led to reduced tumor size and improved survival rates compared to control groups .

- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs during short-term studies .

Case Studies

- Study on Tumor Suppression : A recent study highlighted the efficacy of this compound in suppressing tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and weight compared to untreated controls .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound not only inhibits GLP but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis .

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(4,4-Difluoropiperidin-1-yl)-2-methoxyaniline?

The compound is synthesized via nucleophilic substitution using 6-bromo-3-(4,4-difluoropiperidin-1-yl)isothiazolo[4,3-b]pyridine and 2-methoxyaniline derivatives. Purification involves silica gel flash chromatography with a mobile phase of dichloromethane/ethyl acetate (90:10 v/v). Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC. Structural validation employs -NMR (e.g., δ = 8.77 ppm for aromatic protons) and HRMS (e.g., [M+H] at 377.1260) .

Q. How should researchers handle safety concerns related to 2-methoxyaniline derivatives in this compound?

2-Methoxyaniline (o-anisidine) is a known carcinogen and environmental pollutant. Use fume hoods, wear nitrile gloves, and avoid skin contact. Waste must be treated with oxidizing agents (e.g., hydrogen peroxide) to degrade aromatic amines. Effluent analysis via GC-MS is recommended to detect residual toxicants like 2-methoxyaniline .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : Assign aromatic protons (δ 6.75–8.77 ppm) and methoxy groups (δ 3.89 ppm).

- -NMR : Identify quaternary carbons (e.g., δ 171.6 ppm for carbonyl groups).

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at 377.1260). Cross-validate with FT-IR for functional groups (e.g., C-F stretches at 1100–1200 cm) .

Advanced Research Questions

Q. How do solvent interactions influence the physicochemical properties of 2-methoxyaniline derivatives?

Binary mixtures of 2-methoxyaniline with primary alcohols (e.g., propan-1-ol) exhibit negative excess molar volumes () due to hydrogen bonding and charge-transfer complexes. Use the Prigogine-Flory-Patterson (PFP) theory to model , accounting for free volume effects. Experimental validation requires density (), viscosity (), and sound speed () measurements at 303.15–313.15 K .

Q. What strategies resolve contradictions in polymerization outcomes for 2-methoxyaniline-based polymers?

Contradictions arise from varying temperatures and solvent systems. For example, polymerization in water/pentane yields amorphous poly(2-methoxyaniline), while ionic liquid templates produce nanostructures. Optimize by controlling:

Q. How do environmental factors affect the compound’s stability and toxicity profile?

Secondary oxidation products (e.g., aldehydes) form in lipid-rich matrices, detectable via the p-anisidine value method (absorbance at 350 nm). Environmental persistence is linked to bioaccumulation; mitigate by encapsulating the compound in cyclodextrins or using TiO-mediated photodegradation .

Q. What mechanistic insights explain its inhibitory activity against viral kinases like GAK?

The difluoropiperidine group enhances binding to kinase ATP pockets via hydrophobic interactions. Molecular docking (e.g., AutoDock Vina) shows a binding affinity of −9.2 kcal/mol for GAK. Validate with enzymatic assays (IC < 100 nM) and compare with analogs lacking the 4,4-difluoro substitution .

Methodological Guidelines

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of NMR, HRMS, and computational models) to reconcile discrepancies in reaction yields or spectral data .

- Environmental Impact Assessment : Use OECD Test Guideline 301B for ready biodegradability testing. Monitor LC in Daphnia magna for ecotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.